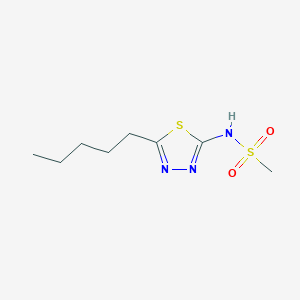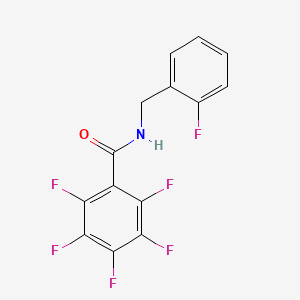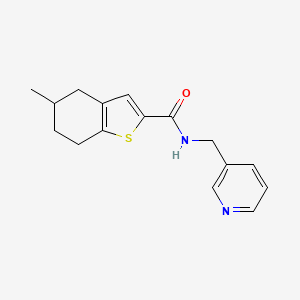![molecular formula C18H22N4O2S B4581839 2,2-dimethyl-N-{5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4581839.png)
2,2-dimethyl-N-{5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide
Übersicht
Beschreibung
Synthesis Analysis
Synthesis processes of compounds containing thiadiazole and pyrrolidinyl groups generally involve multistep reactions, starting from specific precursors like aminothiourea and then undergoing cyclization and substitution reactions to introduce various functional groups (Liu et al., 2008). For instance, compounds with a core structure similar to the one in focus are synthesized through reactions involving cyclic reagents like bromine to achieve targeted complex structures (Man‐Yun Liu & De-Qing Shi, 2014).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been extensively analyzed through crystallography, revealing detailed information about bond lengths, angles, and the overall geometry of these compounds. Such analyses indicate that these molecules can adopt specific configurations that might influence their interaction with biological targets or chemical reagents (Shi-Chao Wang et al., 2014).
Chemical Reactions and Properties
Thiadiazole derivatives are known for their reactivity towards various chemical agents, facilitating the synthesis of a wide range of compounds with potential biological activity. These reactions often involve nucleophilic substitution or addition, enabling the introduction of various functional groups that significantly alter the chemical properties of the compound (G. Roman, 2013).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. These properties are influenced by the specific substituents and the overall molecular architecture of the compound, which can be determined through X-ray crystallography and other analytical methods (B. Al-Hourani et al., 2016).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, including reactivity, stability, and interaction with various chemical and biological entities, are determined by the nature of their functional groups and molecular structure. Studies on these compounds reveal a broad range of biological activities, which can be attributed to their ability to interact with different biological targets through specific molecular interactions (A. S. Abouzied et al., 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research on similar thiadiazole derivatives has explored their synthesis and potential biological applications, particularly in antimicrobial and herbicidal activities. For example, the synthesis of azole derivatives, including thiadiazoles, has demonstrated antibacterial activity against specific strains such as Rhizobium radiobacter, suggesting a potential application in developing antibacterial agents (Tumosienė et al., 2012). Similarly, compounds containing the 1,3,4-thiadiazole ring have been designed and synthesized, with some displaying moderate to good selective herbicidal activity against certain plant species (Liu & Shi, 2014).
Photodynamic Therapy Applications
Another area of research involves the synthesis of compounds for photodynamic therapy, an innovative cancer treatment method. A study on zinc phthalocyanine derivatives substituted with thiadiazole showed promising results for photodynamic therapy applications due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020). This suggests potential research applications of 2,2-dimethyl-N-{5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide in the development of new photosensitizers for cancer treatment.
Glucocorticoid Receptor Modulation
The modification of glucocorticoid receptor (GR) activity is crucial in developing treatments for various inflammatory and autoimmune diseases. Research on heterocyclic glucocorticoid receptor modulators with a thiadiazole core has indicated the importance of structural components in binding and functional activity, highlighting the potential of thiadiazole derivatives in GR modulation (Xiao et al., 2013).
Anticancer Activity
Furthermore, novel thiadiazole derivatives have shown remarkable anticancer activity against specific cancer cell lines, such as human colon carcinoma and hepatocellular carcinoma, suggesting a potential avenue for research into anticancer agents (Abouzied et al., 2022).
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-11-7-5-6-8-13(11)22-10-12(9-14(22)23)15-20-21-17(25-15)19-16(24)18(2,3)4/h5-8,12H,9-10H2,1-4H3,(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQTXEIZCFIWDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitrophenyl)-1-piperazinecarboxamide](/img/structure/B4581758.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4581771.png)

![1-[2-(4-tert-butylphenoxy)ethyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B4581781.png)



![2-(4-isopropylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4581825.png)
![1-(2,3-dimethylphenyl)-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4581828.png)


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4581860.png)
![N'-{5-bromo-2-[(2-methylbenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4581865.png)
